molecular formula C11H11N3O3S2 B285450 2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B285450
M. Wt: 297.4 g/mol
InChI Key: QAXQNOCMPQLMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which allows it to interact with various biological targets and exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target being modulated. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method. This compound can be easily prepared using standard laboratory techniques, making it readily accessible to researchers. Additionally, its diverse biological activities and ability to interact with various biological targets make it a versatile tool for studying different physiological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects on certain cell types, which may limit its use in some experimental settings. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the specific mechanisms by which this compound induces apoptosis in cancer cells and to identify the types of cancer that may be most responsive to this treatment.
Another potential future direction is the development of novel drug candidates based on the structure of this compound. By modifying the chemical structure of this compound, researchers may be able to create more potent and selective drugs with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for studying different physiological processes. Further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development.

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)6-10(15)13-11-14-12-7-18-11/h2-5,7H,6H2,1H3,(H,13,14,15)

InChI Key

QAXQNOCMPQLMEP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=CS2

Origin of Product

United States

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